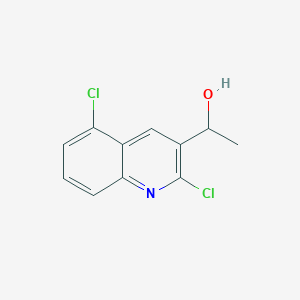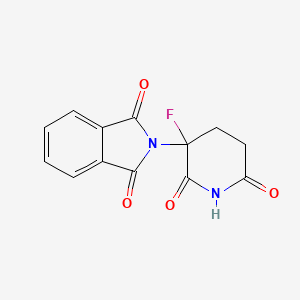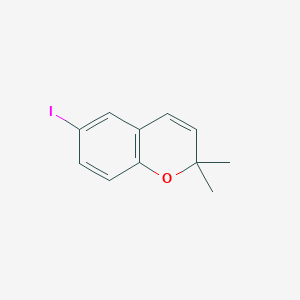
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene
描述
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene is an aromatic compound with the molecular formula C7H2BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, as well as a difluoromethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of halogen atoms and the difluoromethoxy group onto the benzene ring. One common synthetic route involves the following steps:
-
Halogenation: : Starting with a benzene derivative, bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). Chlorination can be performed using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
-
Difluoromethoxylation: : The difluoromethoxy group can be introduced using a difluoromethylating agent such as difluoromethyl ether (CF2H2O) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
-
Reduction Reactions: : Reduction of the compound can lead to the formation of partially or fully dehalogenated products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as quinones.
Reduction Products: Dehalogenated benzene derivatives.
科学研究应用
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene has several scientific research applications, including:
-
Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique halogenation pattern can enhance the biological activity and pharmacokinetic properties of drug candidates.
-
Material Science: : The compound can be utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties and structural rigidity.
-
Chemical Biology: : The compound can serve as a probe or ligand in biochemical assays and studies, helping to elucidate the function of biological targets and pathways.
-
Environmental Chemistry: : The compound can be used in studies related to environmental pollution and remediation, particularly in understanding the behavior and fate of halogenated aromatic compounds in the environment.
作用机制
The mechanism of action of 1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
相似化合物的比较
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-4-chloro-2,3-difluorobenzene:
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: Contains a methoxy group instead of a difluoromethoxy group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of halogen atoms and the difluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H3BrClF3O |
|---|---|
分子量 |
275.45 g/mol |
IUPAC 名称 |
1-bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3O/c8-3-1-2-4(9)6(5(3)10)13-7(11)12/h1-2,7H |
InChI 键 |
TVEMEMMUKQQAPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)OC(F)F)F)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4,4'-Dinitro-[1,1'-biphenyl]-2,2'-diyl)dimethanol](/img/structure/B8490152.png)
![1-{(2R)-2-[(tert-butoxycarbonyl)amino]-2-cyclohexylethanoyl}-L-proline](/img/structure/B8490154.png)

![Ethyl 4-amino-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8490167.png)

![METHYL (2R)-3-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-METHYLPROPANOATE](/img/structure/B8490178.png)
![N-[(Morpholin-4-yl)methyl]prop-2-enamide](/img/structure/B8490186.png)

![Bis[(furan-2-yl)methyl] pentanedioate](/img/structure/B8490217.png)

![2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene](/img/structure/B8490239.png)
